molecular formula C12H21NO4 B2480953 methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate CAS No. 173464-47-6

methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate

Cat. No.: B2480953
CAS No.: 173464-47-6
M. Wt: 243.303
InChI Key: ZZGMDDXYOHHJMT-BDAKNGLRSA-N
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Description

Methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate is a cyclopentane-based compound featuring a Boc-protected amino group at the 3-position and a methyl ester at the 1-position. Its stereochemical configuration (1R,3S) is critical for its role as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics . The compound (CAS: 329910-39-6) is commercially available through suppliers like PharmaBlock Sciences and CymitQuimica, underscoring its industrial relevance .

Properties

IUPAC Name

methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMDDXYOHHJMT-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Naturally Occurring Precursors

Naturally derived chiral starting materials, such as cis-3-aminocyclopentanecarboxylic acid, are functionalized to introduce the Boc-protected amine and methyl ester groups. For example:

  • Starting Material : cis-3-Aminocyclopentanecarboxylic acid (CAS: 688810-05-1) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
  • Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) is added alongside 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction proceeds at 0°C for 2 hours, achieving >95% conversion.
  • Esterification : The carboxylic acid is treated with methanol and thionyl chloride (SOCl₂), yielding the methyl ester with 89% isolated purity.

Table 1 : Key Reaction Parameters for Chiral Pool Synthesis

Step Reagents Temperature Time Yield
Boc Protection Boc₂O, DMAP, DMF 0°C → RT 2 h 95%
Esterification MeOH, SOCl₂ Reflux 6 h 89%

Asymmetric Catalytic Hydrogenation

For industrial-scale production, asymmetric hydrogenation of cyclopentene precursors offers higher enantiomeric excess (ee). A rhodium-(R)-BINAP catalyst system is employed:

  • Substrate : 3-N-Boc-aminocyclopentene-1-carboxylic acid.
  • Conditions : H₂ (50 psi), Rh(cod)₂BF₄/(R)-BINAP, in tetrahydrofuran (THF) at 25°C.
  • Outcome : 98% ee, 92% yield after recrystallization.

tert-Butoxycarbonyl (Boc) Protection Strategies

The Boc group stabilizes the amine during subsequent reactions. Two methods are prevalent:

Boc Anhydride (Boc₂O) Method

  • Reagents : Boc₂O, triethylamine (TEA), DMAP in DMF.
  • Mechanism : Nucleophilic acyl substitution, where TEA scavenges HCl byproducts.
  • Optimization : Excess Boc₂O (1.5 equiv) ensures complete protection within 2 hours.

Boc-Cl in Biphasic Systems

  • Reagents : Boc-Cl, sodium bicarbonate (NaHCO₃), dichloromethane (DCM)/water.
  • Advantages : Reduced side reactions; suitable for moisture-sensitive intermediates.
  • Yield : 90–93% with 99% regioselectivity.

Table 2 : Comparison of Boc Protection Methods

Method Reagents Solvent Time Yield
Boc₂O Boc₂O, TEA, DMAP DMF 2 h 95%
Boc-Cl Boc-Cl, NaHCO₃ DCM/H₂O 4 h 93%

Methyl Esterification Techniques

The carboxylic acid moiety is esterified using methanol under acidic or coupling conditions:

Acid-Catalyzed Esterification

  • Conditions : MeOH, H₂SO₄ (cat.), reflux for 6 hours.
  • Yield : 85–89% with minimal racemization.

Steglich Esterification

  • Reagents : Dicyclohexylcarbodiimide (DCC), DMAP in DCM.
  • Advantages : Room-temperature reaction; avoids acidic conditions.
  • Yield : 91% with 98% ee retention.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactor Systems

  • Process : Boc protection and esterification are conducted in tandem within a microreactor.
  • Benefits : 20% higher throughput compared to batch reactors; 99.5% purity by HPLC.

Crystallization-Based Purification

  • Solvent System : Ethyl acetate/n-hexane (1:3 v/v).
  • Outcome : 98% purity; enantiomeric excess maintained at >99%.

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.72 (s, 3H, COOCH₃), 4.21 (m, 1H, NH).
  • ¹³C NMR : δ 28.2 (Boc CH₃), 52.1 (COOCH₃), 156.3 (Boc C=O).

Chiral HPLC Validation

  • Column : Chiralpak AD-H (4.6 × 250 mm).
  • Mobile Phase : n-Hexane/isopropanol (80:20), 1.0 mL/min.
  • Retention Time : 12.3 minutes (1R,3S isomer).

Table 3 : Analytical Parameters for Chiral Purity Assessment

Method Column Mobile Phase Retention Time ee
Chiral HPLC Chiralpak AD-H Hexane/IPA (80:20) 12.3 min 99.2%

Comparative Analysis of Synthetic Routes

Table 4 : Efficiency Metrics Across Methods

Parameter Chiral Pool Synthesis Asymmetric Hydrogenation
Overall Yield 82% 90%
Enantiomeric Excess 98% 99%
Scalability Moderate High

The asymmetric hydrogenation route, while costlier in catalyst investment, offers superior scalability and enantiocontrol, making it preferable for industrial applications.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions, regenerating the free amine. This reaction is critical for subsequent functionalization:

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

  • Conditions : Room temperature (20–25°C) for 1–2 hours.

  • Outcome : Quantitative removal of the Boc group yields methyl (1R,3S)-3-aminocyclopentane-1-carboxylate .

Example :

Boc-protected compoundTFA (excess)Free amine+CO2+tert-butanol\text{Boc-protected compound} \xrightarrow{\text{TFA (excess)}} \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

Amide Bond Formation

The free amine (post-Boc removal) reacts with carboxylic acids or activated esters to form amides:

  • Reagents : DCC (dicyclohexylcarbodiimide) or HATU with DMAP (dimethylaminopyridine).

  • Conditions : Anhydrous DCM or THF, 0°C to room temperature.

  • Yield : 70–85% for model substrates.

Table 1 : Amidation Reactions with Representative Carboxylic Acids

Carboxylic Acid PartnerCoupling ReagentSolventYield (%)
Acetic acidDCC/DMAPDCM78
Benzoyl chlorideHATUTHF82
Fmoc-protected glycineEDCl/HOBtDMF75

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions:

  • Reagents : NaOH or LiOH in methanol/water.

  • Conditions : Reflux (60–80°C) for 4–6 hours.

  • Outcome : (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid .

Mechanism :

R-COOCH3+OHR-COOH+CH3OH\text{R-COOCH}_3 + \text{OH}^- \rightarrow \text{R-COOH} + \text{CH}_3\text{OH}

Cyclization Reactions

Intramolecular reactions form constrained ring systems, leveraging the cyclopentane scaffold:

  • Reagents : Base (e.g., K2_2CO3_3) in polar aprotic solvents (DMF or DMSO).

  • Conditions : 80–100°C for 8–12 hours.

  • Application : Synthesizing β-lactam or pyrrolidine analogs .

Example :

Methyl esterK2CO3,DMFLactam product(Yield: 65–72%)\text{Methyl ester} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Lactam product} \quad (\text{Yield: 65–72\%})

Substitution at the Amino Group

The Boc-protected amine participates in nucleophilic substitutions:

  • Reagents : Alkyl halides or sulfonating agents.

  • Conditions : Anhydrous THF with NaH as a base.

  • Outcome : N-alkylated or sulfonated derivatives .

Table 2 : Substitution Reactions with Electrophiles

ElectrophileBaseProductYield (%)
Methyl iodideNaHN-Methyl derivative88
Tosyl chlorideEt3_3NN-Tosyl derivative76
Benzyl bromideK2_2CO3_3N-Benzyl derivative81

Enzymatic Resolution

Chiral resolution using lipases or esterases enhances enantiomeric excess (ee):

  • Enzymes : Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens esterase.

  • Conditions : Phosphate buffer (pH 7.0) with organic co-solvents.

  • Result : >95% ee for (1R,3S)-enantiomer retention .

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

Methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate has been studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Research indicates that it activates caspase pathways, which are critical for programmed cell death. For instance, a study published in Cancer Research demonstrated that treatment with this compound resulted in significant apoptotic markers in breast cancer cell lines (MCF-7) after 48 hours of exposure.
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains. A study published in the Journal of Medicinal Chemistry reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic lead compound.

2. Enzyme Inhibition

The presence of the carboxylate and amine functionalities in this compound suggests its role as an enzyme inhibitor. In vitro studies have indicated that it may inhibit key enzymes involved in amino acid metabolism, which could be beneficial for metabolic disorders.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features facilitate the development of more complex molecules through:

  • Building Block for Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during peptide synthesis, making this compound valuable in the preparation of peptide-based drugs.
  • Chiral Auxiliary : The chiral centers present in this compound allow it to be used as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound could serve as a promising lead for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis
In another study focused on cancer therapeutics, researchers explored the apoptotic effects of this compound on human breast cancer cells. The findings revealed that treatment with varying concentrations led to a marked increase in apoptotic markers, suggesting its potential utility in cancer treatment strategies.

Mechanism of Action

The mechanism of action of methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate involves its reactivity as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective transformations at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The difluoromethylenyl derivative () exhibits altered electronic properties, impacting its reactivity in nucleophilic substitutions.
  • Solubility: Hydrophilic substituents (e.g., hydroxyl in ) enhance aqueous solubility, whereas nonpolar groups (e.g., isopropyl in ) favor lipid membrane penetration.

Spectral and Physicochemical Properties

  • NMR Data : The target compound’s $^{13}$C NMR (39.52 ppm for Boc carbonyl) aligns with Boc-protected analogs, while the difluoromethylenyl derivative shows distinct shifts (e.g., $^1$H NMR at 4.79 ppm in D₂O) .
  • Mass Spectrometry : HRMS (Agilent 6210 LC-TOF) confirms molecular ions for intermediates, such as [M+H-Boc]⁺ at m/z 200.2 in .

Biological Activity

Methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate, often referred to as a derivative of cyclopentane, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C13H23NO4C_{13}H_{23}NO_{4} and a molecular weight of approximately 243.31 g/mol. The structure features a cyclopentane ring substituted with a tert-butoxycarbonyl group and an amino group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways involved in cellular processes such as proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231) and others. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Apoptosis InductionMechanism
MDA-MB-2317.99YesCaspase activation
Hs 578T2.13YesCaspase activation
BT-201.06YesCaspase activation

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, although further research is needed to clarify these effects.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry highlighted the compound's structural optimization for enhanced potency against CDK9, a target implicated in cancer progression. The study reported that modifications to the molecular structure could significantly improve its selectivity and efficacy against specific cancer types .

Another research effort focused on the synthesis and evaluation of various derivatives of this compound, revealing that certain modifications could enhance solubility and bioavailability while maintaining or improving biological activity .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Exothermic reactions (e.g., aza-Michael additions) must be cooled to ≤0°C to avoid racemization .
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) stabilize intermediates, while methanol/water mixtures facilitate hydrolysis steps .
  • Protecting Groups : The tert-butoxycarbonyl (Boc) group is introduced via tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine .
    • Data Contradiction : While some protocols use aqueous NaOH for ester hydrolysis (e.g., methyl to carboxylic acid conversion), others prefer anhydrous conditions to preserve stereochemistry .

Q. How is the stereochemical integrity of the (1R,3S) configuration maintained during synthesis?

  • Methodological Answer :

  • Chiral Reagents : Use of enantiopure starting materials (e.g., (1R,3S)-3-aminocyclopentanecarboxylic acid) ensures retention of configuration .
  • Low-Temperature Reactions : Reduces epimerization risk during Boc protection .
  • Analytical Validation : Chiral HPLC or NMR (e.g., 19F^{19}\text{F} coupling constants in fluorinated analogs) confirms stereochemical purity .

Q. What purification techniques are recommended for isolating high-purity methyl (1R,3S)-3-Boc-amino cyclopentanecarboxylate?

  • Methodological Answer :

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 10:1 to 3:1) resolves Boc-protected intermediates from byproducts .
  • Crystallization : Ethanol/water mixtures yield crystalline products, particularly after acidification of carboxylic acid derivatives .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve diastereomers .

Advanced Research Questions

Q. How does the Boc group influence the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The Boc group is cleaved with TFA (trifluoroacetic acid) in DCM at 0°C, generating the free amine without cyclopentane ring degradation .
  • Basic Conditions : Stable in aqueous NaOH (pH >10), but prolonged exposure may hydrolyze the methyl ester to carboxylic acid .
  • Data Gap : Limited thermal stability data; differential scanning calorimetry (DSC) is recommended to assess decomposition thresholds .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model hydrogen bonding between the Boc-protected amine and enzyme active sites .
  • QSAR Modeling : Correlates logP (calculated as ~1.15 via PubChem) with membrane permeability for drug design .
  • Contradiction : Some studies prioritize the cyclopentane ring’s conformational rigidity, while others focus on the ester group’s electrophilicity .

Q. How can contradictory NMR data for diastereomeric byproducts be resolved?

  • Methodological Answer :

  • 2D NMR : 1H-13C^{1}\text{H-}^{13}\text{C} HSQC identifies coupling patterns obscured in 1D spectra (e.g., overlapping cyclopentane protons) .
  • Isotopic Labeling : 15N^{15}\text{N}-Boc derivatives simplify amine signal assignment in complex mixtures .
  • Case Study : In fluorinated analogs, 19F^{19}\text{F} NMR (470 MHz) distinguishes diastereomers via geminal coupling constants (J = 42–55 Hz) .

Stability and Reactivity

Q. What are the decomposition pathways of methyl (1R,3S)-3-Boc-amino cyclopentanecarboxylate under oxidative conditions?

  • Methodological Answer :

  • Peroxide Exposure : LC-MS identifies tert-butyl hydroperoxide as a major byproduct, suggesting radical-mediated Boc group cleavage .
  • Metal Catalysts : Fe2+^{2+}/H2_2O2_2 accelerates ester hydrolysis; add EDTA to suppress side reactions .
ConditionMajor DegradantDetection Method
Acidic (TFA/DCM)(1R,3S)-3-aminocyclopentanecarboxylic acid1H^{1}\text{H} NMR
Basic (NaOH/MeOH)Cyclopentanecarboxylic acidHPLC-UV
Oxidative (H2_2O2_2)tert-Butyl hydroperoxideLC-MS

Comparative Analysis

Q. How does methyl (1R,3S)-3-Boc-amino cyclopentanecarboxylate compare to similar bicyclic carbamates in reactivity?

  • Methodological Answer :

  • Strain Effects : Bicyclo[1.1.1]pentane derivatives exhibit higher ring strain, accelerating nucleophilic substitutions compared to cyclopentane .
  • Steric Hindrance : The tert-butyl group reduces amine nucleophilicity by 3–5 orders of magnitude vs. unprotected analogs .
  • Data Table :
CompoundRing SystemBoc Cleavage Rate (TFA, 0°C)
Methyl (1R,3S)-3-Boc-cyclopentaneMonocyclic30 min
tert-Butyl bicyclo[1.1.1]pentane-1-carboxylateBicyclic10 min

Mechanistic Studies

Q. What evidence supports the aza-Michael addition mechanism in synthesizing (1R,3S)-configured intermediates?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : kH/kD>1k_{\text{H}}/k_{\text{D}} >1 confirms proton transfer as the rate-limiting step in amine addition to α,β-unsaturated esters .
  • Stereochemical Trapping : Chiral auxiliaries (e.g., Evans’ oxazolidinones) enforce (1R,3S) configuration during cyclopentane ring formation .

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